(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride
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Overview
Description
(S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a methoxyphenoxy group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-morpholine and 4-methoxyphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The intermediate product, (S)-2-((4-Methoxyphenoxy)methyl)morpholine, is formed through the reaction of (S)-morpholine with 4-methoxyphenol.
Hydrochloride Formation: The final step involves the conversion of the intermediate to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the methoxy group or to modify the morpholine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving strong bases or acids, depending on the desired substitution.
Major Products:
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Modified morpholine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to Receptors: Interact with receptors in biological systems, influencing cellular responses.
Modulate Enzymes: Affect the activity of enzymes, altering metabolic pathways.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
Comparison with Similar Compounds
®-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride: The enantiomer of the compound with different stereochemistry.
2-((4-Methoxyphenoxy)methyl)piperidinehydrochloride: A similar compound with a piperidine ring instead of a morpholine ring.
2-((4-Methoxyphenoxy)methyl)tetrahydrofuranhydrochloride: A compound with a tetrahydrofuran ring.
Uniqueness: (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride is unique due to its specific stereochemistry and the presence of both a morpholine ring and a methoxyphenoxy group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18ClNO3 |
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Molecular Weight |
259.73 g/mol |
IUPAC Name |
(2S)-2-[(4-methoxyphenoxy)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m0./s1 |
InChI Key |
QILVKECRUNHJFY-YDALLXLXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC[C@@H]2CNCCO2.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CNCCO2.Cl |
Origin of Product |
United States |
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